molecular formula C35H50N2O5 B12513884 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-6-tetradecanamidohexanoic acid

2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-6-tetradecanamidohexanoic acid

Cat. No.: B12513884
M. Wt: 578.8 g/mol
InChI Key: PNXSYZSEFDFTDZ-UHFFFAOYSA-N
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Description

Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-Nepsilon-tetradecanoyl-L-lysine is a synthetic compound that belongs to the family of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. This compound is primarily used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The Fmoc group is a popular protecting group in solid-phase peptide synthesis (SPPS) because it can be easily removed under mild conditions, allowing for the sequential addition of amino acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-Nepsilon-tetradecanoyl-L-lysine typically involves the protection of the amino group of L-lysine with the Fmoc group. The process begins with the reaction of L-lysine with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. This reaction results in the formation of Nalpha-Fmoc-L-lysine. The next step involves the acylation of the epsilon-amino group of Nalpha-Fmoc-L-lysine with tetradecanoic acid (myristic acid) using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-Nepsilon-tetradecanoyl-L-lysine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-Nepsilon-tetradecanoyl-L-lysine undergoes several types of chemical reactions, including:

    Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further reactions.

    Acylation Reactions: The epsilon-amino group can be acylated with various carboxylic acids to form amide bonds.

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Fmoc group is replaced by other protecting groups or functional groups.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

    Acylation: DCC or DIC in the presence of DMAP is used for coupling reactions.

    Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products

    Deprotected Lysine: Removal of the Fmoc group yields free lysine derivatives.

    Acylated Products: Acylation with different carboxylic acids results in various amide derivatives.

Scientific Research Applications

Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-Nepsilon-tetradecanoyl-L-lysine has several applications in scientific research:

    Peptide Synthesis: It is widely used in SPPS for the synthesis of peptides and proteins.

    Bioconjugation: The compound is used to attach peptides to other biomolecules, such as antibodies or enzymes, for various biochemical assays.

    Drug Development: It is used in the development of peptide-based drugs and therapeutic agents.

    Material Science: The compound is used in the synthesis of peptide-based materials for biomedical applications, such as hydrogels and nanomaterials.

Mechanism of Action

The mechanism of action of Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-Nepsilon-tetradecanoyl-L-lysine involves the protection of the amino group during peptide synthesis. The Fmoc group prevents unwanted side reactions by blocking the amino group, allowing for the selective addition of amino acids. The Fmoc group can be removed under mild conditions, revealing the free amino group for further reactions. The tetradecanoyl group provides hydrophobicity, which can influence the folding and stability of the synthesized peptides.

Comparison with Similar Compounds

Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-Nepsilon-tetradecanoyl-L-lysine is unique due to its combination of the Fmoc protecting group and the tetradecanoyl hydrophobic chain. Similar compounds include:

    Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-lysine: Lacks the tetradecanoyl group, making it less hydrophobic.

    Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-tryptophan: Contains a different amino acid, tryptophan, instead of lysine.

    Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-citrulline: Contains citrulline instead of lysine, with different chemical properties.

These similar compounds highlight the versatility of the Fmoc protecting group in peptide synthesis and the unique properties conferred by different amino acids and acyl groups.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(tetradecanoylamino)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H50N2O5/c1-2-3-4-5-6-7-8-9-10-11-12-24-33(38)36-25-18-17-23-32(34(39)40)37-35(41)42-26-31-29-21-15-13-19-27(29)28-20-14-16-22-30(28)31/h13-16,19-22,31-32H,2-12,17-18,23-26H2,1H3,(H,36,38)(H,37,41)(H,39,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNXSYZSEFDFTDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H50N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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